Strontium dichloride hexahydrate

描述

属性

CAS 编号 |

10025-70-4 |

|---|---|

分子式 |

Cl2Sr.6H2O Cl2H12O6S |

分子量 |

266.62 g/mol |

IUPAC 名称 |

strontium;dichloride;hexahydrate |

InChI |

InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |

InChI 键 |

AMGRXJSJSONEEG-UHFFFAOYSA-L |

规范 SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |

其他CAS编号 |

10025-70-4 |

物理描述 |

Colorless or white odorless solid; Effloresces in air; Deliquescent; [Merck Index] White crystals; [Sigma-Aldrich MSDS] |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

10476-85-4 (Parent) 22537-39-9 (Parent) |

同义词 |

Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |

产品来源 |

United States |

Synthesis and Crystallization Research of Strontium Dichloride Hexahydrate

Methodological Approaches for Strontium Dichloride Hexahydrate Preparation

The preparation of this compound primarily involves acid-base reactions followed by crystallization from aqueous solutions. These methods are foundational to obtaining the compound in its solid, hydrated form.

Acid-Base Reaction Pathways

The most common method for synthesizing strontium dichloride is through the reaction of a strontium base with hydrochloric acid. wikipedia.orghimedialabs.com The typical reactants are strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂). wikipedia.orgatamanchemicals.com

The reaction with strontium carbonate proceeds as follows: SrCO₃ + 2HCl → SrCl₂ + H₂O + CO₂ atamanchemicals.com

Alternatively, using strontium hydroxide, the reaction is: Sr(OH)₂ + 2HCl → SrCl₂ + 2H₂O wikipedia.org

In both instances, the resulting product is an aqueous solution of strontium chloride. To enhance purity, particularly to remove impurities like iron, an oxidizing agent such as hydrogen peroxide may be added to the solution. Following this, the pH is adjusted to between 8 and 9 using strontium hydroxide to precipitate the impurities. google.com

Crystallization from Aqueous Solutions

Once the strontium chloride solution is prepared and purified, the next step is crystallization to obtain the hexahydrate form. Strontium dichloride is highly soluble in water. youtube.comsciencemadness.org The hexahydrate, SrCl₂·6H₂O, is formed when crystallization occurs from a cold aqueous solution at temperatures below 61°C. wikipedia.orgatamanchemicals.com

The process typically involves concentrating the solution by evaporation to a specific Baume degree (48-50) and then cooling it to induce crystallization. google.com The resulting crystals are hygroscopic, needle-like, and can be colorless or white. made-in-china.com The hexahydrate form is stable at lower temperatures; however, it begins to lose its water of hydration at temperatures above 61°C, eventually becoming fully dehydrated at 320°C. wikipedia.orgatamanchemicals.com

Advanced Crystallization Process Investigations

Recent research has focused on understanding and controlling the crystallization process to produce crystals with desired characteristics, such as larger size and narrower size distribution, which are beneficial for downstream industrial applications. rsc.org

Batch-Cooling Crystallization Dynamics and Modeling

Batch-cooling crystallization is a common method for producing this compound. rsc.orgmt.com The dynamics of this process are influenced by several factors, and mathematical models have been developed to predict and control the outcomes. The two-dimensional population balance equation (2D-PBE) is one such model used to investigate the growth of this compound crystals. rsc.orgrsc.org This model considers both the length and width of the rod-like crystals. rsc.org

Research has shown that in a well-mixed crystallizer, significant agglomeration and breakage of crystals are not observed. rsc.orgresearchgate.net The metastable zone width (MSZW), a key parameter in crystallization, is affected by factors such as saturation temperature, cooling rate, and stirring rate. The MSZW tends to increase with a higher cooling rate and decrease with higher saturation temperatures and stirring rates. researchgate.net

Control of Crystal Size and Morphology in this compound Systems

The size and shape (morphology) of this compound crystals are critical for their application. rsc.org Research has demonstrated that it is possible to control these properties by manipulating the crystallization conditions. For instance, uniform, needle-like crystals with an average length of 1200.50 μm and a width of 100.92 μm have been produced under optimized conditions. researchgate.net

The addition of certain chemical agents can also modify crystal morphology. The use of cetyltrimethylammonium chloride (CTAC) as a morphological modifier has been shown to change the crystal shape from needle-like to more granule-like. researchgate.net This is likely due to the interaction of CTAC with the crystal facets that have a higher density of chloride ions. researchgate.net The presence of impurities, such as Ca²⁺ ions, can also influence the crystallization process by affecting the metastable zone width. researchgate.net

Influence of Initial Supersaturation and Cooling Rate on Crystal Growth

Initial supersaturation and cooling rate are identified as the most critical factors influencing the crystal growth of this compound. rsc.orgrsc.org Supersaturation is the driving force for both nucleation (the formation of new crystals) and crystal growth. dtu.dk

Initial Supersaturation: Higher initial supersaturation generally leads to a faster nucleation rate. dtu.dk Studies on other compounds have shown that at low supersaturation, crystal growth is the dominant process, while at high supersaturation, nucleation becomes more significant. dtu.dk The effect of impurities on crystal growth can also be dependent on the level of supersaturation. researchgate.net

Cooling Rate: The rate at which the solution is cooled has a direct impact on the final crystal size. Slower cooling rates generally result in larger crystals because they allow for better control over supersaturation and nucleation rates. cecri.res.in Conversely, rapid cooling can lead to the formation of a large number of small crystals. researchgate.netmdpi.com The relationship between cooling rate and crystal size has been a subject of detailed investigation, with models being developed to predict the outcome of different cooling profiles. cecri.res.in

Application of Two-Dimensional Population Balance Equations for Crystal Growth Modeling

The growth of this compound (SrCl₂·6H₂O) crystals, particularly during unseeded batch cooling crystallization, has been effectively modeled using two-dimensional population balance equations (2D-PBE). researchgate.netrsc.orgrsc.org This modeling approach is particularly suitable for crystals like SrCl₂·6H₂O, which exhibit a rod-like or needle-like morphology and are therefore better described by at least two characteristic dimensions, such as length and width, rather than a single equivalent diameter. rsc.org

Research indicates that in a well-agitated crystallizer, phenomena like agglomeration and crystal breakage are not significant. researchgate.netrsc.org The primary factors influencing crystal growth are initial supersaturation and the rate of cooling. researchgate.netrsc.orgrsc.org The growth of these crystals follows a size-dependent mechanism, which can be modeled as a function of supersaturation, temperature, and the size of the crystals themselves. researchgate.netrsc.org

The 2D-PBE model has been successfully used to simulate the evolution of the crystal size distribution (CSD) over time. By fitting the model's output to experimental two-dimensional CSD data, researchers can estimate key model parameters. rsc.org The calculated crystal size and distribution have shown good agreement with experimental results, validating the model's predictive capability for the growth behavior of SrCl₂·6H₂O. rsc.org This modeling is crucial for the optimal design and control of the crystallization process, aiming to produce crystals with a larger size and a narrower size distribution, which are desirable properties for downstream industrial applications. rsc.orgrsc.org

Impact of Stirring Rate and Aging Time on Crystallization Outcomes

An increased stirring rate enhances mass and heat transfer within the crystallizer. researchgate.net While this can be beneficial, an excessively high stirring rate can lead to increased secondary nucleation and crystal breakage due to more frequent and energetic collisions between crystals. researchgate.net This can result in smaller and more irregularly shaped crystals. researchgate.net Therefore, selecting an appropriate stirring rate is important for obtaining high-quality crystals with a desirable size and morphology. researchgate.net

Studies have shown that for certain crystallization systems, there is a threshold stirring rate beyond which the metastable zone width (MSZW) decreases significantly. researchgate.net For instance, in one study, this threshold was observed at 300 rpm. researchgate.net Below this speed, the effect on MSZW was minimal, while above it, the MSZW decreased notably. researchgate.net

Aging time, another process parameter, has been found to be a less significant factor in influencing the crystal size and size distribution of this compound in a well-mixed batch process. rsc.org

Below is a table summarizing the effect of stirring rate on crystallization outcomes based on general crystallization principles:

| Stirring Rate | Effect on Mass and Heat Transfer | Impact on Nucleation | Effect on Crystal Size | General Outcome |

|---|---|---|---|---|

| Low | Limited | Lower secondary nucleation | Potentially larger, but non-uniform crystals due to poor mixing | Inhomogeneous solution, potential for agglomeration |

| Optimal | Enhanced | Controlled secondary nucleation | Uniform and well-defined crystals | Homogeneous solution, good quality crystals |

| High | Excellent | Increased secondary nucleation and crystal breakage | Smaller and more inhomogeneous crystals | Risk of crystal damage |

Role of Seed Addition in Nucleation and Crystal Habit Formation

The introduction of seed crystals is a critical technique for controlling the nucleation and subsequent growth of this compound crystals. rsc.org Seeding allows the crystallization process to occur within the metastable zone, a state of supersaturation where spontaneous nucleation is unlikely, but existing crystals can grow. hamptonresearch.com This provides greater control over the final crystal size distribution. hamptonresearch.com

By adding a known quantity of well-characterized seed crystals to a supersaturated solution, secondary nucleation is induced, which is the formation of new crystals on the surface of existing ones. crystallizationsystems.com This method can lead to a narrower crystal size distribution. rsc.org However, research has shown that the addition of a large number of small seeds, while promoting a narrow size distribution, can also result in a smaller average crystal size. rsc.org

The characteristics of the seed crystals, such as their size and quantity (seed loading), significantly influence the outcome of the crystallization process. crystallizationsystems.com The supersaturation level of the solution at the time of seeding is also a crucial parameter that must be carefully controlled to achieve the desired results. crystallizationsystems.com An effective seeding strategy can help to ensure batch-to-batch reproducibility and control the polymorphism of the final crystalline product.

The following table outlines the general role of seed addition in crystallization:

| Parameter | Role and Impact |

|---|---|

| Control of Nucleation | Initiates crystallization in the metastable zone, avoiding uncontrolled primary nucleation. hamptonresearch.com |

| Crystal Size Distribution | Can lead to a narrower crystal size distribution. rsc.org |

| Average Crystal Size | The addition of many small seeds may decrease the final average crystal size. rsc.org |

| Reproducibility | A well-designed seeding strategy enhances the reproducibility between different batches. |

| Polymorph Control | Can be used to control the crystalline form of the final product. |

Optimization Strategies for Crystalline this compound Properties

Optimizing the properties of crystalline this compound, such as crystal size and morphology, is essential for its various industrial applications. rsc.org The primary goal is often to produce larger crystals with a narrower size distribution, as this improves downstream processing like filtration and handling. rsc.org

Several strategies can be employed to achieve this optimization. A key approach involves the careful control of operational parameters during batch cooling crystallization. As established, the initial supersaturation and the cooling rate are the most influential factors affecting crystal growth. researchgate.netrsc.orgrsc.org By carefully designing the cooling profile, it is possible to control the rate of supersaturation generation and, consequently, the nucleation and growth rates.

Furthermore, the use of additives can modify the crystal habit. For instance, the addition of certain surfactants can alter the shape of the crystals. researchgate.net

Simulation and modeling, particularly using two-dimensional population balance equations (2D-PBE), are powerful tools for optimizing the crystallization process. rsc.org These models allow for the prediction of the final crystal size distribution under different operating conditions, enabling the identification of optimal control strategies without the need for extensive and costly experimentation. rsc.org

A systematic approach to optimization might involve the following steps:

Thermodynamic and Kinetic Studies: Determining the solubility curve and metastable zone width for the specific system.

Modeling and Simulation: Using 2D-PBE to simulate the crystallization process and identify promising operating conditions.

Experimental Verification: Conducting targeted experiments to validate the model predictions and fine-tune the process parameters.

Seeding Strategy Development: Designing an optimal seeding protocol, including seed size, loading, and the timing of addition. crystallizationsystems.com

The following table summarizes key optimization strategies and their expected impact on the properties of crystalline this compound.

| Strategy | Primary Parameters to Control | Expected Impact on Crystal Properties |

|---|---|---|

| Controlled Cooling Crystallization | Cooling rate, initial supersaturation | Larger crystal size, narrower size distribution |

| Seeding | Seed size, seed loading, timing of addition | Improved control over nucleation, narrower size distribution, enhanced reproducibility rsc.orghamptonresearch.com |

| Stirring Rate Optimization | Agitation speed | Uniform crystal growth, prevention of agglomeration, avoidance of crystal breakage researchgate.net |

| Use of Additives | Type and concentration of additive | Modification of crystal habit (shape) researchgate.net |

| Process Modeling and Simulation | Integration of kinetic and process models (e.g., 2D-PBE) | Predictive understanding of the process, identification of optimal operating conditions rsc.org |

Crystallographic and Structural Elucidation of Strontium Dichloride Hexahydrate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a primary and powerful technique for determining the atomic and molecular structure of a crystalline compound. This method has been applied to strontium dichloride hexahydrate to precisely define its crystal lattice and the arrangement of its constituent ions and water molecules.

Determination of Unit Cell Parameters and Space Group

The foundational crystallographic data for this compound have been established through single-crystal X-ray diffraction studies. A key redetermination of its structure confirmed its crystal system and lattice parameters. iucr.org The compound crystallizes in the trigonal system, which is characterized by a single threefold rotation axis. iucr.orglibretexts.org

The specific space group was identified as P321. iucr.org The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were determined at a temperature of 300 K. iucr.org These parameters, along with other crystallographic data, are summarized in the table below.

| Parameter | Value |

|---|---|

| Formula | SrCl₂·6H₂O |

| Molecular Weight | 266.64 |

| Crystal System | Trigonal |

| Space Group | P321 |

| a (Å) | 7.958 (5) |

| c (Å) | 4.124 (5) |

| Volume (ų) | 226.2 (4) |

| Z (Formula units/cell) | 1 |

| Calculated Density (Mg m⁻³) | 1.957 (4) |

Structural Refinement Methodologies

Following the initial data collection from X-ray diffraction, structural refinement is a critical step to achieve a precise and accurate final model of the crystal structure. For this compound, the structural analysis was based on previously determined coordinates which were then refined using a full-matrix anisotropic least-squares method based on Fc. iucr.org

This technique refines the positions and thermal parameters of the non-hydrogen atoms (strontium, chlorine, and oxygen) by minimizing the difference between the observed and calculated structure factors. The positions of the hydrogen atoms were located from a difference Fourier map and were subsequently refined with isotropic temperature factors. iucr.org The quality of the final refined structure was confirmed by a low R-factor of 0.020, indicating a good agreement between the experimental data and the final structural model. iucr.org The software program SHELX76 was utilized for these refinement calculations. iucr.org

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD), also known as X-ray powder diffraction (XRPD), is a versatile technique used for the analysis of crystalline materials in a powdered or polycrystalline form. thesolubilitycompany.combyui.edu It is a fundamental tool for phase identification, the determination of lattice parameters, and the assessment of sample purity. thesolubilitycompany.comamericanpharmaceuticalreview.com

For this compound, PXRD serves as a complementary technique to single-crystal X-ray diffraction. While single-crystal XRD provides the detailed 3D atomic structure from a single, perfect crystal, PXRD is used to analyze bulk samples, ensuring that the material consists of the correct crystalline phase and is free from impurities. thesolubilitycompany.comamericanpharmaceuticalreview.com The diffraction pattern obtained from a powder sample is a fingerprint of the crystal structure. libretexts.org By comparing the experimental powder pattern of a synthesized batch of this compound to a pattern calculated from the known single-crystal structure, one can confirm the identity and phase purity of the bulk material. americanpharmaceuticalreview.com Furthermore, PXRD can be used to study phase transitions, such as those that occur upon dehydration of the hexahydrate form at elevated temperatures. americanpharmaceuticalreview.comwikipedia.org

Investigations into Atomic and Molecular Structures

The detailed structural analysis of this compound reveals a specific coordination geometry for the strontium ion and an intricate network of hydrogen bonds that stabilize the crystal lattice.

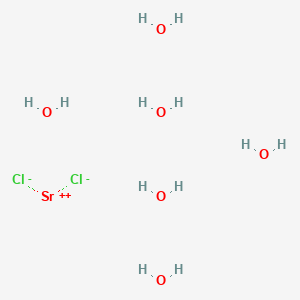

Coordination Environment of Strontium Ions

The strontium (Sr²⁺) ion in this compound is nine-coordinate. iucr.org The structure consists of infinite columns of these nine-coordinate strontium atoms that extend along the threefold crystallographic axes. iucr.org The coordination sphere of each strontium ion is composed entirely of oxygen atoms from the water molecules of hydration. iucr.org

Specifically, three water molecules are coordinated equatorially to the strontium atom. The other six water molecules in the formula unit are also bound to the strontium ion, but they simultaneously bridge to adjacent strontium atoms within the column. iucr.org This arrangement creates a continuous chain-like structure along the c-axis.

Anion and Ligand Bonding Characterization

Each chloride ion acts as a hydrogen bond acceptor, participating in the formation of six hydrogen bonds. iucr.org These bonds link the chloride ions to hydrogen atoms from both the equatorial and the bridging water molecules of neighboring strontium coordination polyhedra. This extensive hydrogen-bonding network creates three-dimensional cohesion, linking the [...Sr(H₂O)₉...]n columns and the chloride anions into a stable crystalline solid. iucr.org The interaction between the anions and the hydrogen atoms of the water ligands is a defining characteristic of the crystal structure. nih.gov

Structural Correlations in Hydrated Alkaline Earth Chlorides

The crystal structures of hydrated alkaline earth metal chlorides exhibit systematic variations that can be correlated with the ionic radius of the metal cation. As the size of the cation increases down the group from magnesium to barium, the coordination number of the metal ion and the number of water molecules in the primary hydration sphere tend to change.

Magnesium chloride hexahydrate (MgCl₂·6H₂O) crystallizes in the monoclinic space group C2/m. In this structure, the magnesium ion is octahedrally coordinated to six water molecules, forming the [Mg(H₂O)₆]²⁺ complex. The chloride ions are not directly coordinated to the magnesium ion but are situated in the crystal lattice, participating in hydrogen bonding with the coordinated water molecules.

Calcium chloride also forms a hexahydrate (CaCl₂·6H₂O), which is trigonal with the space group P321, similar to this compound. nih.gov In this case, the calcium ion is also coordinated by water molecules, and the structure is stabilized by a network of hydrogen bonds. imrjournal.info

In contrast to the lighter alkaline earth metals, the most common hydrated form of barium chloride is the dihydrate (BaCl₂·2H₂O). chemicalbook.comwikipedia.orgquora.com This compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The smaller number of water molecules in the crystal structure of hydrated barium chloride is a consequence of the larger size and lower charge density of the barium ion, which leads to weaker interactions with water molecules compared to the smaller cations. In the solid state, anhydrous barium chloride adopts structures with high coordination numbers for the Ba²⁺ ion, typically 8 or 9. wikipedia.org

Interactive Data Table: Structural Comparison of Hydrated Alkaline Earth Chlorides

| Compound | Crystal System | Space Group | Cation Coordination |

| MgCl₂·6H₂O | Monoclinic | C2/m | Octahedral [Mg(H₂O)₆]²⁺ |

| CaCl₂·6H₂O | Trigonal | P321 | Coordinated by H₂O |

| SrCl₂·6H₂O | Trigonal | P321 | 9-coordinate (6 H₂O, 3 Cl⁻) |

| BaCl₂·2H₂O | Monoclinic | P2₁/n | N/A |

Spectroscopic Characterization Methodologies for Strontium Dichloride Hexahydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Solid-State 35/37Cl NMR for Electric Field Gradient and Chemical Shift Tensors

Solid-state NMR spectroscopy of chlorine isotopes (³⁵Cl and ³⁷Cl) is a specialized technique used to investigate the local environment of chloride ions in crystalline solids. rsc.orgresearchgate.netnih.gov This method is particularly sensitive to the electric field gradient (EFG) and chemical shift (CS) tensors at the chlorine nucleus. The EFG is a measure of the asymmetry of the electron cloud surrounding the nucleus and is highly sensitive to the local symmetry of the chloride ion's environment. The CS tensor provides information about the electronic shielding around the nucleus.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Cq (MHz) | Quadrupolar Coupling Constant | ~1-5 |

| ηQ | Asymmetry Parameter | 0.1 - 0.5 |

| δiso (ppm) | Isotropic Chemical Shift | ~50 - 100 |

| Span (Ω) (ppm) | Chemical Shift Anisotropy | ~30 - 70 |

Electron Spin Resonance (ESR) Spectroscopy Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is a highly sensitive method for studying paramagnetic species, including free radicals.

Analysis of Radical Species in Gamma-Irradiated this compound

Upon exposure to gamma radiation, solid materials can form radical species. In the case of this compound, γ-irradiation at low temperatures (e.g., 77 K) can lead to the formation of paramagnetic centers. ESR spectroscopy is the primary tool for identifying and characterizing these radicals. Studies have suggested that γ-irradiation of this compound can produce a radical species resembling the hydroperoxyl radical (HO₂). researchgate.net

The ESR spectrum of such a radical would be characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic structure of the radical, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). Analysis of the ESR spectrum would allow for the determination of these parameters, providing insight into the identity and structure of the radical species formed. Detailed experimental findings with specific g-values and hyperfine coupling constants for the radical in this compound are not widely published, but a representative data table is shown below.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| g-factor (giso) | Isotropic g-factor | ~2.00 - 2.05 |

| Hyperfine Coupling Constant (Aiso) (Gauss) | Isotropic hyperfine coupling to ¹H | ~10 - 20 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds (functional groups) present in a molecule.

In this compound, the water molecules of hydration give rise to characteristic vibrational bands in the FTIR spectrum. The O-H stretching vibrations typically appear as a broad band in the region of 3000-3600 cm⁻¹, while the H-O-H bending vibrations are observed around 1600-1650 cm⁻¹. The presence and position of these bands confirm the hydrated nature of the compound. Weaker absorptions corresponding to the librational modes of the water molecules (rocking, wagging, and twisting) can also be observed at lower frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3600 | Stretching | O-H (water of hydration) |

| 1600 - 1650 | Bending | H-O-H (water of hydration) |

| Below 1000 | Librational (rocking, wagging, twisting) | H₂O (water of hydration) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. This technique is used to probe the electronic transitions within a molecule. While strontium dichloride is a salt of a main group metal and would not be expected to have d-d electronic transitions in the visible region, aqueous solutions of some simple salts have shown subtle absorption peaks in the UV region. For instance, studies on aqueous solutions of various chlorides have reported a peak near 270 nm. acs.orgpsu.edu The origin of this absorption is a subject of ongoing research but may be related to interactions between the ions and the surrounding water molecules, potentially leading to charge-transfer-to-solvent transitions.

| Wavelength (λmax) (nm) | Electronic Transition Type | Solvent |

|---|---|---|

| ~270 | Potential Charge-Transfer-to-Solvent | Water |

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can be used to confirm its molecular composition. The technique can precisely measure the mass of the intact hydrated complex or its fragments, allowing for verification of the presence of strontium, chlorine, and the correct number of water molecules. researchgate.netresearchgate.net The monoisotopic mass of this compound is a key piece of data obtained from mass spectrometry.

| Parameter | Value (Da) | Source |

|---|---|---|

| Monoisotopic Mass | 265.9067057 | PubChem researchgate.net |

| Average Mass | 266.62 | PubChem researchgate.net |

Thermodynamic Studies and Phase Transformation Kinetics of Strontium Dichloride Hexahydrate

Comprehensive Thermodynamic Property Determinations

The thermodynamic properties of strontium dichloride hexahydrate (SrCl₂·6H₂O) are crucial for understanding its behavior in various applications, including thermochemical heat storage.

Enthalpy and Entropy Investigations

The standard enthalpy of formation (ΔfH°) and standard entropy (S°) are fundamental thermodynamic quantities that have been determined for strontium chloride and its hydrates. For anhydrous strontium chloride (SrCl₂), the standard enthalpy of formation is a key value in thermochemical calculations. nist.gov The heat content and entropy of anhydrous strontium chloride have been studied over a range of temperatures, providing valuable data for thermodynamic modeling. osti.gov

The dehydration of this compound is a multi-step process, commencing above 61°C (142°F) and reaching full dehydration at 320°C (608°F). wikipedia.org This process involves the formation of intermediate hydrates, such as the dihydrate (SrCl₂·2H₂O) and the monohydrate (SrCl₂·H₂O). chemicalbook.comresearchgate.net The enthalpy of reaction for the hydration of strontium chloride is significant, making it a candidate for thermochemical energy storage. researchgate.net

Below is a table summarizing the standard enthalpy of formation and standard entropy for strontium chloride.

| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) |

| Strontium Chloride | SrCl₂ | -828.9 | 117.6 |

Data sourced from NIST Standard Reference Database 69. Note that this data is for the anhydrous form.

Gibbs Free Energy Determinations

The Gibbs free energy (G) combines enthalpy and entropy to predict the spontaneity of a process. The change in Gibbs free energy (ΔG) for the hydration and dehydration reactions of strontium chloride determines the equilibrium conditions at different temperatures and water vapor pressures. These determinations are essential for designing and optimizing thermochemical heat storage systems based on the SrCl₂/H₂O cycle. The Gibbs free energy data, in conjunction with enthalpy and entropy values, allows for the construction of a complete thermodynamic profile of the system. nih.gov

Phase Equilibria in the Strontium Chloride–Water System

The interaction between strontium chloride and water results in a complex phase behavior, which is critical for applications involving crystallization and dissolution.

Solubility of Strontium Chloride Hydrates

The following interactive table provides solubility data for this compound at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 106 |

| 20 | 152 |

| 40 | 206 |

Note: The solubility data corresponds to the hexahydrate form at the specified temperatures.

Establishment of Complete Phase Diagrams

A complete phase diagram for the strontium chloride–water system illustrates the equilibrium conditions between the liquid phase and the various solid hydrate (B1144303) phases (hexahydrate, dihydrate, and monohydrate) as a function of temperature and composition. researchgate.net These diagrams are constructed based on extensive experimental data and thermodynamic modeling. researchgate.netresearchgate.net The phase diagram reveals the transition temperatures at which one hydrate form transforms into another. For example, the hexahydrate begins to lose water of crystallization at 61°C. chemicalbook.comatamanchemicals.com The phase diagram is a fundamental tool for controlling the crystallization process to obtain a desired hydrate. researchgate.net

Identification and Characterization of Metastable Zones

In the context of crystallization, a metastable zone is a region of supersaturation where spontaneous nucleation does not readily occur. mt.com The width of this zone is a critical parameter for controlling crystal size and morphology. researchgate.net For this compound, understanding the metastable zone width is essential for industrial crystallization processes. The boundaries of the metastable zone are influenced by factors such as cooling rate, agitation, and the presence of impurities. mt.com Characterizing this zone allows for the development of seeded cooling crystallization processes, which can improve the consistency and quality of the final crystalline product. redalyc.org

Hydration and Dehydration Kinetics Research

The study of the hydration and dehydration kinetics of this compound (SrCl₂·6H₂O) is crucial for understanding its behavior in various applications, particularly in thermal energy storage. Research in this area focuses on the mechanisms, rates, and influencing factors of water absorption and desorption.

Multi-Stage Dehydration Processes

The thermal dehydration of this compound is not a single-step event but a sequential process involving several intermediate hydrates. atamanchemicals.comosti.gov When heated, the hexahydrate undergoes a series of transformations, losing its water of crystallization in distinct stages.

The process typically commences at temperatures above 61°C (142°F). atamanchemicals.com In the initial stage, the compound loses four water molecules to form the dihydrate, SrCl₂·2H₂O. atamanchemicals.com Further heating to around 100°C leads to the formation of the monohydrate, SrCl₂·H₂O. atamanchemicals.com Complete dehydration to the anhydrous salt, strontium dichloride (SrCl₂), is achieved at higher temperatures, generally around 320°C (608°F). atamanchemicals.comatamanchemicals.com Gravimetric and X-ray powder diffraction studies have confirmed that the dihydrate and monohydrate are intermediate products in this dehydration sequence. osti.gov

Conversely, the hydration of anhydrous strontium dichloride in the presence of moisture leads to the formation of these hydrates in reverse order, with this compound being the final product in air. osti.gov

Table 1: Dehydration Stages of this compound

| Dehydration Step | Initial Compound | Final Compound | Temperature Range (°C) | Water Molecules Lost |

| 1 | SrCl₂·6H₂O | SrCl₂·2H₂O | > 61 | 4 |

| 2 | SrCl₂·2H₂O | SrCl₂·H₂O | ~100 | 1 |

| 3 | SrCl₂·H₂O | SrCl₂ | > 200 - 320 | 1 |

Note: The precise temperatures can vary based on factors like heating rate and atmospheric conditions.

Factors Influencing Reaction Rates and Equilibria

Several factors can significantly influence the rates and equilibrium positions of the hydration and dehydration reactions of strontium dichloride. These factors are critical for controlling the material's performance in practical applications.

Temperature: As with most chemical reactions, temperature is a primary driver. thoughtco.com Increasing the temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of dehydration. libretexts.orglibretexts.org The rate of dehydration approximately doubles for each 10°C rise in temperature. thoughtco.com

Pressure: For the dehydration reaction, the partial pressure of water vapor in the surrounding atmosphere is a key factor. thoughtco.com A lower partial pressure (drier environment) will favor dehydration, while a higher partial pressure (more humid environment) will slow it down or even reverse it, favoring the formation of hydrates.

Surface Area: The physical state of the reactants plays a crucial role. mmerevise.co.uksolubilityofthings.com A larger surface area, achieved by using finely powdered crystals, exposes more of the material to the surrounding environment, increasing the frequency of collisions and thus the reaction rate. mmerevise.co.uksolubilityofthings.com

Concentration: In solution, a higher concentration of strontium chloride increases the likelihood of crystal nucleation and growth. thoughtco.comsolubilityofthings.com During dehydration, the "concentration" can be viewed in terms of the water content within the crystal structure.

Catalysts: While not typically used for simple dehydration, the presence of certain substances can potentially alter the reaction pathway and lower the activation energy, thereby increasing the reaction rate. thoughtco.comlibretexts.org

Impact of Sample Preparation on Observed Nucleation Kinetics

The method of preparing the this compound crystals has a profound impact on their physical properties, which in turn affects the kinetics of nucleation during phase transformations. The conditions during crystallization, such as the cooling rate, initial supersaturation, and the presence of additives, determine the resulting crystal size and morphology. researchgate.net

Research has shown that uniform, needle-like crystals of SrCl₂·6H₂O can be grown under optimized batch-cooling crystallization conditions. researchgate.net However, the introduction of additives like surfactants can significantly alter the crystal habit. For instance, the addition of cetyltrimethylammonium chloride (CTAC) during crystallization can change the crystal shape from needle-like to a more granular, or block-like, morphology. This is attributed to the interaction of the surfactant with specific crystal facets, particularly those with a higher density of chloride ions. researchgate.net

Thermoanalytical Investigations

Thermoanalytical techniques are essential tools for characterizing the thermodynamic properties and phase transformation kinetics of this compound. They provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA) for Dehydration Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. tdl.org For this compound, TGA is ideal for elucidating the multi-stage dehydration pathway.

A typical TGA curve for SrCl₂·6H₂O shows distinct mass loss steps corresponding to the sequential removal of water molecules. The analysis confirms the stepwise dehydration process, with the initial significant mass loss occurring above 61°C, corresponding to the transition from the hexahydrate to the dihydrate. atamanchemicals.com Subsequent, smaller mass losses are observed at the temperatures where the dihydrate converts to the monohydrate and finally to the anhydrous salt. atamanchemicals.com The percentage of mass lost at each stage allows for the precise verification of the stoichiometry of the intermediate hydrates.

Table 2: Theoretical vs. TGA-Observed Mass Loss for SrCl₂·6H₂O Dehydration

| Transition | Theoretical Mass Loss (%) | Cumulative Theoretical Mass Loss (%) |

| SrCl₂·6H₂O → SrCl₂·2H₂O | 27.0% | 27.0% |

| SrCl₂·2H₂O → SrCl₂·H₂O | 6.75% | 33.75% |

| SrCl₂·H₂O → SrCl₂ | 6.75% | 40.5% |

The data in the table represents the expected mass loss based on the molecular weights of the compounds.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify the energy changes associated with phase transitions and chemical reactions. nih.govduke.edu

In the study of this compound, DSC provides valuable insights into the thermodynamics of its phase transformations. mdpi.com The DSC thermogram reveals endothermic peaks corresponding to each stage of the dehydration process, as energy is absorbed to break the bonds holding the water molecules within the crystal lattice.

An important event observed in the DSC curve is the incongruent melting that occurs around 61°C, where the hexahydrate dissolves in its own water of crystallization. atamanchemicals.com This is typically seen as a sharp endothermic peak. Subsequent endothermic peaks at higher temperatures correspond to the further dehydration from the dihydrate to the monohydrate and then to the anhydrous form. tainstruments.com By integrating the area under these peaks, the enthalpy of each transition (the heat of dehydration) can be determined, providing critical data for thermal energy storage calculations. wikipedia.org

Advanced Analytical Techniques in Strontium Dichloride Hexahydrate Research

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy provides unparalleled insights into the microstructure and elemental makeup of materials. In the context of strontium dichloride hexahydrate, Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are particularly valuable.

Field Emission Scanning Electron Microscopy (FESEM)

FESEM is a powerful imaging technique that utilizes a focused beam of electrons to generate high-resolution images of a sample's surface topography. ceric-eric.eu This method is distinguished from conventional scanning electron microscopy (SEM) by its use of a field emission gun, which provides a much brighter and more coherent electron beam. iaea.org The result is clearer, less distorted images with spatial resolutions that can reach the nanometer scale. ceric-eric.eukfupm.edu.sa

In the study of this compound, FESEM is instrumental in visualizing the morphology of its crystals. For instance, research on the batch-cooling crystallization of this compound has employed FESEM to observe the effects of various process parameters on crystal shape and size. These studies have successfully produced uniform, needle-like crystals and have demonstrated the ability to modify the crystal morphology to a granule-like shape through the use of additives. researchgate.net The high-resolution imaging capabilities of FESEM allow for detailed analysis of surface features, which is critical for understanding crystal growth mechanisms and for quality control in production processes. iaea.orgkfupm.edu.sa

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Frequently coupled with FESEM, Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. kfupm.edu.sawikipedia.org It operates on the principle that each element has a unique atomic structure, which results in a characteristic set of peaks in its X-ray emission spectrum. wikipedia.org When the electron beam from the FESEM interacts with the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill these vacancies, releasing X-rays with energies characteristic of the specific elements present. wikipedia.orglibretexts.org

In the context of this compound research, EDX is used to confirm the elemental composition of the compound and to detect the presence of any impurities. For example, in studies involving the incorporation of strontium into biological tissues, SEM-EDS analysis has been used to detect and map the distribution of strontium, calcium, and other elements within the tissue structure. nih.gov This provides crucial information on how strontium is integrated and distributed at a micro-level. The technique can provide both qualitative and quantitative data on the elemental makeup of the sample. myscope.traininglibretexts.org

| Analytical Technique | Primary Application in SrCl₂·6H₂O Research | Key Information Provided |

| Field Emission Scanning Electron Microscopy (FESEM) | Morphological analysis of crystals | High-resolution images of surface topography, crystal shape, and size. ceric-eric.euiaea.orgresearchgate.net |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental analysis | Identification and quantification of elemental composition, detection of impurities. wikipedia.orgnih.gov |

Atomic Absorption Spectroscopy (AAS) for Strontium Content Determination

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of chemical elements. libretexts.org The method is based on the absorption of light by free atoms in the gaseous state. libretexts.org For the analysis of strontium, a sample containing this compound is typically dissolved and then introduced into a flame or a graphite (B72142) furnace to atomize the strontium. libretexts.org A light beam from a hollow cathode lamp containing strontium is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of strontium atoms present. libretexts.org

AAS is a standard method for determining the strontium content in various samples, including those prepared from this compound. nemi.govreagecon.com To overcome interferences from other elements that may be present in the sample, a releasing agent like lanthanum chloride is often added. libretexts.orgnemi.gov This ensures that the strontium atoms are free to absorb the characteristic radiation, leading to accurate and precise measurements. The technique is capable of detecting strontium concentrations from micrograms per liter (µg/L) to higher levels. nemi.gov

| Parameter | Value/Condition | Reference |

| Wavelength for Strontium Analysis | 460.7 nm | Not explicitly in search results, but a common standard. |

| Typical Concentration Range | 10 to 5000 µg/L | nemi.gov |

| Releasing Agent | Lanthanum chloride-potassium chloride solution | nemi.gov |

| Atomization Method | Flame (Air-acetylene or Nitrous oxide-acetylene) | libretexts.orgacs.org |

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The principle involves a mobile phase carrying the mixture through a stationary phase, leading to the separation of the components based on their differential partitioning between the two phases. nih.gov Various chromatographic methods, such as thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC), are available for analyzing the purity of substances and for separating components from a mixture. nih.govwarwick.ac.uk

In the context of this compound, chromatographic methods can be employed to assess its purity by detecting and quantifying any organic or inorganic impurities that may be present. While specific research articles detailing the use of chromatography for the routine analysis of this compound were not the primary focus of the search, the principles of chromatography are broadly applicable. For instance, ion chromatography could be used to determine the concentration of chloride and to detect other anionic impurities. Similarly, HPLC could be used to separate and quantify any organic additives or contaminants. The selection of the specific chromatographic technique would depend on the nature of the impurities being investigated. warwick.ac.uk A recrystallization method using hydrochloric acid has been described to produce high-purity strontium chloride crystals, where the removal of metallic and alkali metal impurities was a key objective. google.com

Electrochemical Solvent Extraction Methodologies Utilizing this compound

Solvent extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent. nih.gov Electrochemical methods can be combined with solvent extraction to enhance the separation process. researchgate.net

Research has been conducted on the solvent extraction of strontium using various organic systems. For example, the extraction of strontium from aqueous solutions into nitrobenzene (B124822) has been studied using a synergistic mixture of hydrogen dicarbollylcobaltate and a crown ether. nih.gov In such systems, the strontium ion forms a complex with the extracting agents, which facilitates its transfer into the organic phase. nih.gov While these studies may not directly use this compound as the starting material in the organic phase, they are relevant to the separation and purification of strontium, which is the cation in this compound. The efficiency of the extraction process can be influenced by factors such as the pH of the aqueous phase and the concentration of the extracting agents. nih.gov Furthermore, thermodynamic modeling of solvent extraction systems, such as the extraction of cobalt(II) from chloride media, provides insights into the complex interactions occurring in the organic and aqueous phases, which are applicable to strontium extraction from chloride solutions. acs.org

This compound as a Catalyst in Organic Synthesis

Recent research has identified this compound as an effective, mild, and inexpensive catalyst for specific organic transformations. nih.govresearchgate.net It facilitates reactions under neutral conditions at room temperature, presenting an advantage over methods that require harsh acidic media. nih.gov

This compound has proven to be an efficient homogeneous catalyst for the synthesis of gem-dihydroperoxides (DHPs) from various ketones and aldehydes. nih.govdntb.gov.uanih.gov The process involves treating the carbonyl compound with aqueous hydrogen peroxide (30%) in an acetonitrile (B52724) solvent at room temperature. nih.govresearchgate.net This method consistently produces good to excellent yields of the corresponding DHP products. nih.govnih.gov

The effectiveness of this compound was established through comparative studies with other catalysts. Using cyclohexanone as a model substrate, SrCl₂·6H₂O demonstrated superior performance in terms of product yield and reaction time.

Table 1: Catalyst Efficiency in the Synthesis of Cyclohexanone Dihydroperoxide

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| SrCl₂·6H₂O | 3 | 98 |

| SbCl₃ | 15 | 45 |

| CeO₂ | 18 | 40 |

| CrCl₃·6H₂O | 18 | 35 |

| KF-Al₂O₃ | 24 | 0 |

The reaction is applicable to a range of aliphatic and aromatic ketones and aldehydes, showcasing the versatility of this catalytic system. nih.gov The primary advantages of this approach include the use of a readily available and non-expensive catalyst, high product yields, mild reaction conditions, and operational simplicity. nih.gov

The catalytic role of this compound in the formation of gem-dihydroperoxides involves its function as a Lewis acid. It activates the carbonyl group of the ketone or aldehyde, making it more susceptible to nucleophilic attack by hydrogen peroxide. The reaction proceeds under neutral conditions, which is a significant advantage over traditional methods that often require strong Brönsted or Lewis acids like sulfuric acid or boron trifluoride etherate. nih.gov The presence of SrCl₂·6H₂O facilitates the addition of two hydroperoxy groups from hydrogen peroxide to the carbonyl carbon, resulting in the final gem-dihydroperoxide product.

Integration of this compound in Thermal Energy Storage Systems

In the field of thermal energy storage (TES), particularly with phase change materials (PCMs), this compound plays a crucial role in overcoming inherent performance limitations of certain salt hydrates. researchgate.netornl.gov PCMs store and release large amounts of latent heat during their phase transitions, making them ideal for applications in heating, cooling, and waste heat recovery. researchgate.netnih.gov

Salt hydrates, such as Calcium chloride hexahydrate (CaCl₂·6H₂O), are attractive PCMs due to their high volumetric energy storage density. researchgate.net However, their practical application is often hindered by significant supercooling—a phenomenon where the material cools below its freezing point without solidifying. researchgate.netyoutube.com this compound is used as an additive, acting as a heterogeneous nucleating agent. researchgate.netbohrium.com Its crystal structure is similar to that of the PCM, providing sites that promote the initiation of crystallization, thereby mitigating supercooling. lboro.ac.uk

The addition of small quantities of this compound to PCM composites, particularly those based on Calcium chloride hexahydrate, drastically reduces the degree of supercooling. researchgate.netornl.gov Research has shown that this is a critical step for ensuring the PCM releases its stored latent heat at the desired temperature. repec.org For instance, the significant supercooling of pure Calcium chloride hexahydrate, measured at over 20°C, can be almost eliminated. ornl.gov

Table 2: Effect of this compound on Supercooling in Calcium Chloride Hexahydrate PCM

| PCM Composite | Initial Supercooling (°C) | Supercooling with SrCl₂·6H₂O (°C) | Reference |

|---|---|---|---|

| Calcium Chloride Hexahydrate (CCH) | >20 | 3 | ornl.gov |

| Calcium Chloride Hexahydrate (CCH) | Not specified | Reduced by 2.5 | researchgate.net |

| BEHS/SiO₂ composite PCM | Not specified | Eliminated | researchgate.net |

By effectively reducing supercooling, this compound ensures that the PCM solidifies reliably and predictably, which is essential for the performance of any thermal energy storage system. researchgate.netornl.gov

A key requirement for the widespread adoption of PCMs is their ability to maintain performance over thousands of melt-freeze cycles. mdpi.comnih.gov this compound not only addresses supercooling but also contributes to the long-term thermal reliability of the PCM. researchgate.net Extensive thermal cycling tests have demonstrated that PCM composites containing this nucleating agent can endure numerous cycles without significant degradation in their thermal properties. researchgate.netbohrium.com

Studies have shown that Calcium chloride hexahydrate with Strontium chloride as a nucleating agent survived up to 1000 melt-freeze cycles, a duration equivalent to approximately 2.7 years of daily use. researchgate.net In another study, a designer PCM containing 3 wt% of SrCl₂·6H₂O exhibited a latent heat variation of only ~0.08% over 1000 freeze-thaw cycles, confirming its excellent thermal stability. bohrium.com This long-term stability is crucial for practical applications, ensuring a reliable and consistent energy storage capacity over the lifetime of the system. mdpi.com

Theoretical and Computational Approaches in Strontium Dichloride Hexahydrate Research

Density Functional Theory (DFT) Calculations for Structural Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of material properties from first principles. wikipedia.org

In the context of strontium dichloride hexahydrate, DFT calculations offer a detailed understanding of its crystal structure. These calculations can determine optimized lattice parameters, atomic positions, and the nature of the chemical bonding within the crystal. youtube.com For instance, DFT can elucidate the coordination environment of the strontium ion and the hydrogen bonding network involving the water molecules of hydration. This information is crucial for understanding the stability of the hexahydrate form and for interpreting experimental data from techniques like X-ray diffraction.

DFT calculations are performed by solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that has the same electron density as the real, interacting system. dtic.mil The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. wikipedia.org Various functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGAs), are employed depending on the specific properties being investigated. enea.it

Table 1: Representative Parameters from DFT Calculations for Crystalline Systems

| Parameter | Description | Typical Application |

|---|---|---|

| Lattice Parameters | The dimensions of the unit cell of the crystal. | Structural determination and comparison with experimental diffraction data. |

| Atomic Positions | The coordinates of each atom within the unit cell. | Elucidation of bonding environments and coordination geometries. |

| Band Gap | The energy difference between the valence band and the conduction band. | Prediction of electronic and optical properties. |

| Density of States (DOS) | The number of electronic states per unit energy range. | Understanding the distribution of electrons and the nature of chemical bonding. |

This table provides a generalized overview of parameters obtainable from DFT calculations for crystalline materials.

Molecular Dynamics Simulations of Hydration Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of dynamic processes, such as hydration. nih.gov

The simulations typically employ classical force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. These force fields are often derived from experimental data or quantum mechanical calculations. The choice of water model is also a critical aspect of these simulations, as different models can yield varying descriptions of water's properties. nih.gov

Table 2: Key Observables from Molecular Dynamics Simulations of Ion Hydration

| Observable | Description | Significance for this compound |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Determines the structure and coordination number of the hydration shells around Sr²⁺ and Cl⁻ ions. |

| Residence Time | The average time a water molecule spends in the hydration shell of an ion. | Quantifies the lability of the hydration shell and the dynamics of water exchange. |

| Diffusion Coefficient | A measure of the rate of translational motion of particles. | Characterizes the mobility of ions and water molecules in solution. |

| Orientational Correlation Function | Describes the persistence of the orientation of water molecules over time. | Reveals the influence of ions on the rotational dynamics of surrounding water molecules. |

This table presents key metrics that can be extracted from MD simulations to characterize the hydration of ions in aqueous solutions.

Application of Ion Interaction Models (e.g., Pitzer Model) for Aqueous Solutions

To accurately describe the thermodynamic properties of concentrated electrolyte solutions, such as those containing strontium dichloride, simple ideal solution models are inadequate. Ion interaction models, like the Pitzer model, provide a more rigorous framework for calculating activity coefficients and water activity in high ionic strength solutions. wikipedia.org The Pitzer equations are a set of semi-empirical equations that account for the specific interactions between different ions in solution. wikipedia.org

The model uses a virial expansion of the excess Gibbs free energy, with parameters that characterize the interactions between pairs and triplets of ions. wikipedia.org These parameters are typically determined by fitting the model to experimental data, such as osmotic coefficients, mean activity coefficients, and salt solubilities. wikipedia.orgresearchgate.net Once parameterized, the Pitzer model can be used to predict thermodynamic properties over a wide range of concentrations and temperatures. researchgate.net

The application of the Pitzer model to aqueous solutions of strontium dichloride is essential for a variety of applications, including geochemical modeling, industrial process design, and understanding the thermodynamics of crystallization. lbl.gov

Predictive Modeling of Crystal Growth and Phase Behavior

Understanding and controlling the crystallization process is crucial for producing materials with desired properties. Predictive modeling of crystal growth and phase behavior aims to simulate and forecast how crystals will form and what structures they will adopt under different conditions. rsc.org

For this compound, such models can predict its crystal morphology (shape), the influence of supersaturation and temperature on its growth rate, and the potential for the formation of different hydrate (B1144303) phases. rsc.org Various modeling approaches are employed, ranging from atomistic models that simulate the attachment of individual molecules to the crystal surface to macroscopic models based on population balance equations. rsc.orgmdpi.com

Phase-field crystal (PFC) modeling is one such technique that can investigate crystal growth patterns under different conditions of undercooling and average density. rsc.org These models can help in designing crystallization processes to obtain this compound crystals with a specific size and shape distribution. rsc.org The insights gained from these predictive models are valuable for optimizing industrial crystallization processes and for fundamental research into the mechanisms of crystal formation. rsc.orgacs.orgacs.org

Future Research Directions and Emerging Trends for Strontium Dichloride Hexahydrate

Exploration of Novel Synthesis Routes and Green Chemistry Approaches

Traditional methods for synthesizing strontium dichloride hexahydrate are being re-evaluated through the lens of green chemistry, a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. snu.ac.kr A key objective is to enhance atom economy, ensuring that a maximal amount of starting materials is incorporated into the final product, thereby reducing waste. snu.ac.kr

Future research is trending towards the adoption of innovative synthesis techniques. One such method is mechanosynthesis , which employs mechanical force to induce chemical reactions, often in the absence of solvents. This approach is recognized for its energy efficiency and potential to produce strontium sulfide (B99878) (a precursor to other strontium compounds) with minimal environmental impact. videleaf.com The adaptation of mechanosynthesis for the direct production of this compound is a promising area of exploration.

Another sustainable approach involves utilizing alternative sources for strontium. Researchers are investigating methods to extract strontium from natural sources like celestite (strontium sulfate) and strontianite (strontium carbonate) using environmentally friendly processes. videleaf.comamericanelements.com For instance, new methods are being developed that use carbon reduction of celestite to produce strontium sulfide, which can then be converted to strontium chloride. google.com These methods aim to reduce the reliance on harsh chemicals and high-energy inputs. videleaf.comgoogle.com

Microwave-assisted synthesis is also emerging as a green alternative, offering benefits like significantly shorter reaction times, high yields, and simplified purification processes. mdpi.com The application of microwave irradiation in the synthesis of strontium compounds, including this compound, could lead to more efficient and sustainable production methods. mdpi.comnih.gov

Advanced Characterization of Metastable Phases and Intermediate Hydrates

The behavior of strontium chloride upon hydration and dehydration is intricate, involving a series of intermediate hydrates such as the dihydrate (SrCl₂·2H₂O) and monohydrate (SrCl₂·H₂O), as well as metastable phases. atamanchemicals.comosti.gov A comprehensive understanding of these various forms is critical for applications like thermal energy storage, where the controlled transition between hydration states is paramount.

Modern analytical techniques are being leveraged to gain deeper insights into these phase transitions. Gravimetry and X-ray powder diffraction are used to identify the final and intermediate products of hydration. osti.gov Studies have shown that strontium chloride hexahydrate dehydrates in stages, beginning its transformation above 61°C and reaching full dehydration at 320°C. atamanchemicals.comwikipedia.org The dihydrate is a metastable form that appears before the anhydrous form begins to emerge at 200°C. atamanchemicals.com

Future research will likely focus on the in-situ characterization of these hydrates under various temperature and humidity conditions. This will provide a more dynamic picture of the hydration and dehydration mechanisms, which is essential for optimizing the material's performance and stability in practical applications.

| Hydrate (B1144303) Form | Water Molecules | Crystal System (Anhydrous) | Dehydration Onset |

| Hexahydrate | 6 | - | > 61°C atamanchemicals.comwikipedia.org |

| Dihydrate | 2 | - | > 100°C atamanchemicals.com |

| Monohydrate | 1 | - | > 200°C atamanchemicals.com |

| Anhydrous | 0 | Fluorite Structure wikipedia.org | - |

Development of Hybrid Materials Incorporating this compound

To augment the intrinsic properties of this compound and unlock new functionalities, researchers are actively developing hybrid and composite materials. A significant area of focus is in the field of thermal energy storage. By integrating strontium chloride into porous matrices like expanded natural graphite (B72142), it is possible to create composite sorbents with enhanced thermal properties. researchgate.net

These novel composites exhibit significantly improved thermal conductivity and diffusivity, which accelerates the sorption reaction process. researchgate.net For instance, the inclusion of additives like carbon-coated nickel has been shown to enhance heat and mass transfer performance. researchgate.net Such advancements are crucial for developing more efficient and reliable sorption reactors for applications like combined cold and heat storage. researchgate.net

Furthermore, strontium chloride hexahydrate is being investigated as a component in phase change materials (PCMs). In combination with other salts like calcium chloride hexahydrate, it can act as a nucleating agent to reduce supercooling, a phenomenon that can hinder the efficiency of PCMs. researchgate.net The development of these composite PCMs is a promising avenue for thermal energy storage in buildings and other applications. researchgate.netsigmaaldrich.com

Enhanced Modeling and Simulation for Predictive Material Design

Computational modeling and simulation are becoming increasingly vital for accelerating the design and discovery of new materials. nih.govmit.edu These predictive tools allow scientists to understand and forecast the behavior of materials at a molecular level, guiding experimental work and reducing development time. nih.govmit.eduyoutube.com

In the context of this compound, modeling techniques such as the two-dimensional population balance equation (2D-PBE) are being used to simulate and optimize the crystallization process. rsc.orgrsc.org By understanding the key factors that influence crystal growth, such as supersaturation and cooling rate, it is possible to produce crystals with a desired size and distribution, which is important for various industrial applications. rsc.orgrsc.orgresearchgate.net

Future research will likely see a greater integration of machine learning and artificial intelligence with multiscale modeling to predict the properties of novel hybrid materials incorporating this compound. mit.eduyoutube.com This "materials by design" approach has the potential to rationally engineer materials with tailored thermal, optical, or other functional properties for specific and advanced applications. nih.govmit.edu

常见问题

Q. How is strontium dichloride hexahydrate synthesized in laboratory settings?

this compound (SrCl₂·6H₂O) is synthesized by reacting strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂) with hydrochloric acid (HCl). The reaction proceeds as:

The hexahydrate form is obtained via crystallization from cold aqueous solutions .

Q. What are the critical safety considerations when handling this compound?

- Eye Protection : Serious eye damage is reported; use face shields and safety glasses compliant with NIOSH/EN166 standards.

- Skin/Respiratory Protection : Wear chemical-resistant gloves (EN 374) and use fume hoods to avoid inhalation.

- Storage : Store in cool, dry conditions under inert gas to prevent hygroscopic degradation .

Q. How can researchers determine the purity and hydration state of this compound?

- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss upon dehydration.

- X-ray Diffraction (XRD) : Confirm crystal structure and phase purity.

- Energy-Dispersive X-ray Spectroscopy (EDS) : Verify elemental composition .

Q. What standard analytical techniques characterize this compound?

- Fourier Transform Infrared Spectroscopy (FT-IR) : Identify functional groups and hydration bonds.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify trace metal impurities for high-purity applications .

Advanced Research Questions

Q. How does this compound contribute to composite phase change materials (PCMs) for thermal energy storage?

SrCl₂·6H₂O is combined with graphene oxide to enhance thermal stability and energy density. Methodology includes:

- Differential Scanning Calorimetry (DSC) : Measure latent heat and phase transition temperatures.

- Cyclic Stability Tests : Assess performance over repeated heating/cooling cycles .

Q. What methodologies assess the aquatic toxicity of this compound?

- Acute Toxicity Tests : Determine LC₅₀ values using aquatic organisms (e.g., Daphnia magna) under controlled exposure conditions.

- Chronic Toxicity Studies : Evaluate bioaccumulation and long-term effects on aquatic ecosystems via standardized OECD guidelines .

Q. How can morphological control of strontium carbonate (SrCO₃) crystals be achieved using SrCl₂·6H₂O?

- Regulator-Mediated Synthesis : Add starch, glycine, or gelatin during precipitation to manipulate crystal growth.

- Characterization : Use XRD and FT-IR to confirm morphology and purity .

Q. How should contradictory literature data on physical properties (e.g., solubility) be resolved?

- Reproducibility Studies : Standardize experimental conditions (temperature, humidity).

- Cross-Validation : Compare results from multiple techniques (e.g., gravimetry, ion chromatography) .

Q. What strategies ensure stability of SrCl₂·6H₂O during long-term storage?

Q. What role does SrCl₂·6H₂O play in osteogenic cell scaffold synthesis?

Sr²⁺ ions from SrCl₂·6H₂O are incorporated into organic-inorganic hybrid scaffolds to enhance osteoblast proliferation. Optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。